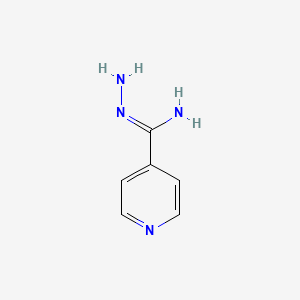
Isonicotinimidohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4-Pyridinecarboximidicacid, hydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanopyridine with hydrazine hydrate under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Pyridinecarboximidicacid, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents and conditions used. Major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .
Scientific Research Applications
4-Pyridinecarboximidicacid, hydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pyrazoles and other heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . The compound is also used in industry for the development of sensors and other analytical tools .
Mechanism of Action
The mechanism of action of 4-Pyridinecarboximidicacid, hydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, the compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Pyridinecarboximidicacid, hydrazide can be compared with other similar compounds, such as isoniazide and 4-Pyridinecarbohydrazide . While these compounds share structural similarities, 4-Pyridinecarboximidicacid, hydrazide is unique in its specific chemical properties and reactivity. For instance, its ability to form hydrazones and Schiff bases under specific conditions sets it apart from other related compounds .
Conclusion
4-Pyridinecarboximidicacid, hydrazide is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N'-aminopyridine-4-carboximidamide |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-1-3-9-4-2-5/h1-4H,8H2,(H2,7,10) |
InChI Key |
SMBOKVZNCISDCP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/N)/N |
Canonical SMILES |
C1=CN=CC=C1C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15123640.png)
![2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide](/img/structure/B15123642.png)





![Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride](/img/structure/B15123694.png)



![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)

